(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenol with 3-chloropropanol to form 3-(2,4-dimethylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde to yield the corresponding benzylidene derivative. The final step involves the cyclization of this intermediate with 2-propenyl isothiocyanate to form the thiazolidinone ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant activity against various pathogens. It has been investigated for its antimicrobial, antifungal, and antiviral properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for new antimicrobial agents.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substituents and the thiazolidinone ring. These structural features confer distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4S2/c1-5-12-26-24(27)22(32-25(26)31)16-19-8-6-9-21(28-4)23(19)30-14-7-13-29-20-11-10-17(2)15-18(20)3/h5-6,8-11,15-16H,1,7,12-14H2,2-4H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXRCVBCDTYJR-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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